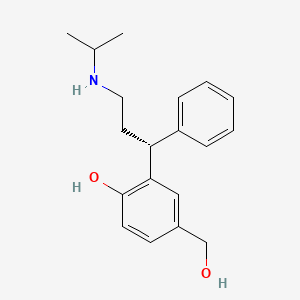

脱甲酰米多君

概述

描述

Desglymidodrine is an active metabolite of the prodrug midodrine. It is a potent α1-adrenergic receptor agonist, primarily used in the treatment of orthostatic hypotension. Desglymidodrine exerts its effects by increasing vascular tone and elevating blood pressure .

科学研究应用

去甲米多君有几个科学研究应用:

作用机制

去甲米多君通过充当α1-肾上腺素受体的激动剂来发挥作用。与这些受体结合后,它激活α-肾上腺素信号通路,导致血管收缩和血管张力的增加。 这导致血压升高,这对治疗体位性低血压等疾病有益 .

生化分析

Biochemical Properties

Desglymidodrine interacts with alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and a subsequent rise in blood pressure . This interaction is the primary biochemical reaction involving desglymidodrine .

Cellular Effects

Desglymidodrine has a significant impact on various types of cells and cellular processes. It influences cell function by activating alpha 1-adrenergic receptors, which leads to vasoconstriction and an increase in blood pressure . This can affect cell signaling pathways and cellular metabolism, particularly in cells of the vascular system .

Molecular Mechanism

Desglymidodrine exerts its effects at the molecular level primarily through its action as an alpha 1-adrenergic receptor agonist . It binds to these receptors, leading to their activation. This activation triggers a series of events that result in vasoconstriction and an increase in blood pressure .

Temporal Effects in Laboratory Settings

Desglymidodrine reaches peak serum concentrations about 1 to 2 hours after administration and has a plasma half-life of about 3 to 4 hours . This suggests that the effects of desglymidodrine can be observed for several hours after administration, with some effect persisting for 2 to 3 hours .

Metabolic Pathways

Desglymidodrine is formed by the deglycination of midodrine, a process that takes place in the liver and many other tissues . Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase . Renal elimination of midodrine is insignificant, while about 80% of desglymidodrine is eliminated by active renal secretion .

Transport and Distribution

Desglymidodrine is distributed throughout the body after oral administration . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent .

准备方法

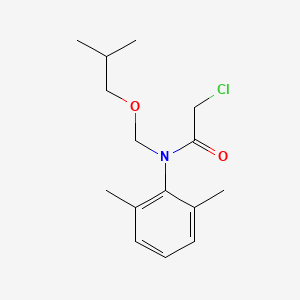

去甲米多君可以通过传统的酰胺水解从米多君合成。该方法涉及米多君中酰胺键的断裂,从而形成去甲米多君。 反应条件通常包括使用氢氧根阴离子进攻羰基碳,导致形成所需产物 . 工业生产方法通常涉及微生物生物转化,其中真菌如灰葡萄孢菌在特定培养条件下用于将米多君转化为去甲米多君 .

化学反应分析

去甲米多君会发生几种类型的化学反应,包括:

氧化: 去甲米多君可被细胞色素P450酶氧化,导致形成各种代谢物.

还原: 虽然不太常见,但在特定条件下会发生还原反应。

取代: 去甲米多君可以进行取代反应,特别是在存在强亲核试剂的情况下。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

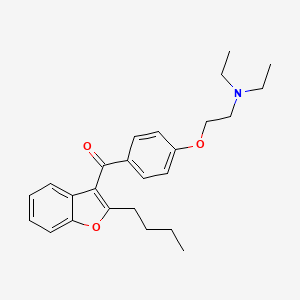

去甲米多君与其他α1-肾上腺素受体激动剂类似,例如:

苯肾上腺素: 另一种α1-肾上腺素受体激动剂,用作鼻腔减充血剂和升高血压。

甲氧胺: 用于治疗手术期间的低血压。

米多君: 去甲米多君的前药,用于相同的治疗目的

属性

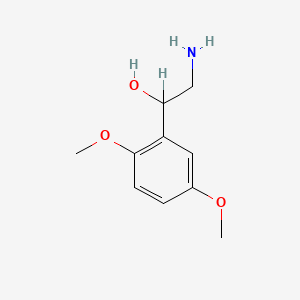

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCNXKYZVQYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60407-53-6 (hydrochloride) | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00957424 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-87-1 | |

| Record name | Desglymidodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESGLYMIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

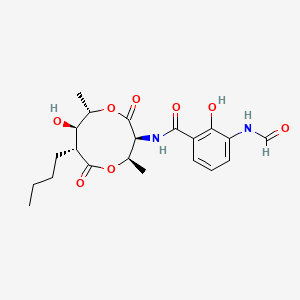

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

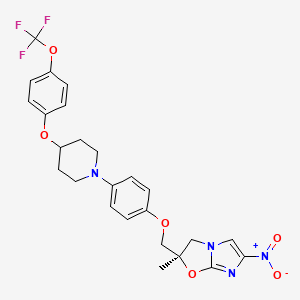

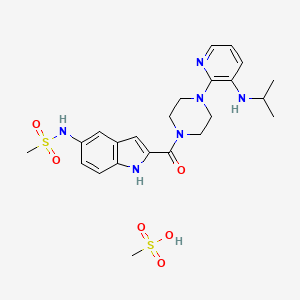

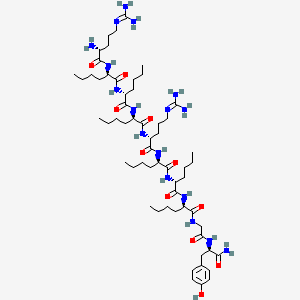

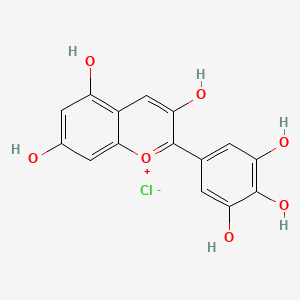

Feasible Synthetic Routes

A: Desglymidodrine is the active metabolite of the prodrug Midodrine. It functions as a selective α1-adrenergic receptor agonist, primarily targeting these receptors in the arteriolar and venous vasculature []. This binding leads to smooth muscle contraction, resulting in vasoconstriction and an elevation of blood pressure []. Notably, Desglymidodrine demonstrates limited ability to cross the blood-brain barrier, minimizing central nervous system effects [].

A: While the provided abstracts don't explicitly state the molecular formula and weight of Desglymidodrine, they provide sufficient information to deduce these details. As an active metabolite formed by the deglycination of Midodrine, we can infer its structure. Spectroscopic data, such as IR, 1H NMR, 13C NMR, and mass analysis, would provide definitive confirmation of its structure [].

A: While the provided research primarily focuses on Desglymidodrine itself, one study investigates the in vitro metabolism of Desglymidodrine by human liver microsomes [, ]. The research identifies CYP2D6 as the primary enzyme responsible for Desglymidodrine's 5'-O-demethylation, with CYP1A2 playing a minor role [, ]. Understanding the metabolic pathways of Desglymidodrine provides insights into potential drug-drug interactions and interindividual variability in response to the drug.

A: One study describes a controlled-release pharmaceutical composition containing Midodrine and/or Desglymidodrine []. This formulation aims to achieve sustained release of Desglymidodrine after oral administration, leading to a prolonged therapeutic effect and potentially improved patient compliance.

A: Several studies provide insights into the pharmacokinetics of Desglymidodrine. Following oral administration of Midodrine, it is rapidly absorbed and converted to Desglymidodrine [, ]. The half-life of Desglymidodrine is approximately 4 hours []. The primary route of elimination for both Midodrine and Desglymidodrine is renal []. Notably, the pharmacokinetics of Midodrine and Desglymidodrine may be altered in specific patient populations, such as those with liver cirrhosis [, ]. A study comparing the pharmacokinetics of Midodrine and Desglymidodrine in cirrhotic patients with tense ascites versus healthy volunteers could shed light on dosage adjustments required in such cases []. Furthermore, analytical methods like LC-MS/MS have been developed and validated to quantify Midodrine and Desglymidodrine in human plasma, facilitating pharmacokinetic studies [, , ].

A: Research indicates a linear relationship between Midodrine dosage and the increase in standing systolic blood pressure due to Desglymidodrine []. This finding suggests that adjusting the Midodrine dose can modulate the therapeutic effect on orthostatic blood pressure.

A: A double-blind, dose-response study demonstrated that Midodrine effectively increases orthostatic blood pressure and improves symptoms in patients with NOH []. The study identified a 10-mg dose of Midodrine, administered two to three times daily, as an effective regimen for this condition [].

A: Yes, research has explored the potential benefits of Midodrine in various conditions beyond NOH. One area of interest is its use in managing dialysis-associated hypotension in patients undergoing hemodialysis. Studies suggest that administering Midodrine at the start of dialysis can reduce the severity and frequency of hypotensive episodes [].

A: Midodrine, and by extension its active metabolite Desglymidodrine, can lead to side effects primarily attributed to its sympathomimetic properties []. Common adverse effects include piloerection, scalp pruritus, generalized paresthesias, and urinary retention [].

A: Yes, there are documented cases of acute Midodrine overdose []. The primary clinical findings associated with Midodrine overdose are marked hypertension and relative bradycardia, both of which tend to resolve relatively quickly []. Intravenous nitroglycerin appears to be a safe and effective treatment option for controlling blood pressure in such cases [].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the simultaneous determination of Midodrine and Desglymidodrine in biological samples, such as human plasma [, , ]. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies. Other analytical techniques like capillary electrophoresis (CE) have also been explored for the stereoselective determination of Midodrine and Desglymidodrine enantiomers [].

A: Researchers validate analytical methods for Midodrine and Desglymidodrine using established guidelines to guarantee accuracy, precision, and specificity [, , ]. These validation procedures are essential to ensure the reliability and reproducibility of the analytical data generated during research and development.

A: Midodrine obtained approval from the US Food and Drug Administration (FDA) in 1996 for treating orthostatic hypotension []. This approval marked a significant milestone in managing this condition, providing clinicians with a new therapeutic option for patients experiencing symptoms related to low blood pressure upon standing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。